

Physical and chemical properties of trans-2-Butene

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Compound of Interest

Compound Name: 2-Butene

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An In-depth Technical Guide to the Physical and Chemical Properties of trans-**2-Butene**

Introduction

Trans-**2-Butene**, systematically named (E)-but-2-ene, is an acyclic monoolefin and a geometric isomer of **2-butene**.^[1] It is a colorless, flammable liquefied petroleum gas with a slightly aromatic or faintly sweet odor.^{[2][3][4]} As a fundamental hydrocarbon, trans-**2-butene** serves as a crucial starting material and intermediate in the petrochemical industry. Its applications range from the synthesis of high-density polyethylene (HDPE) and other polymers to the production of specialty chemicals, solvents, and plasticizers.^{[3][5]} This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of trans-2-Butene

The physical characteristics of trans-**2-butene** are well-documented and essential for its handling, storage, and application in various industrial and laboratory settings. Quantitative data are summarized in the table below for ease of reference.

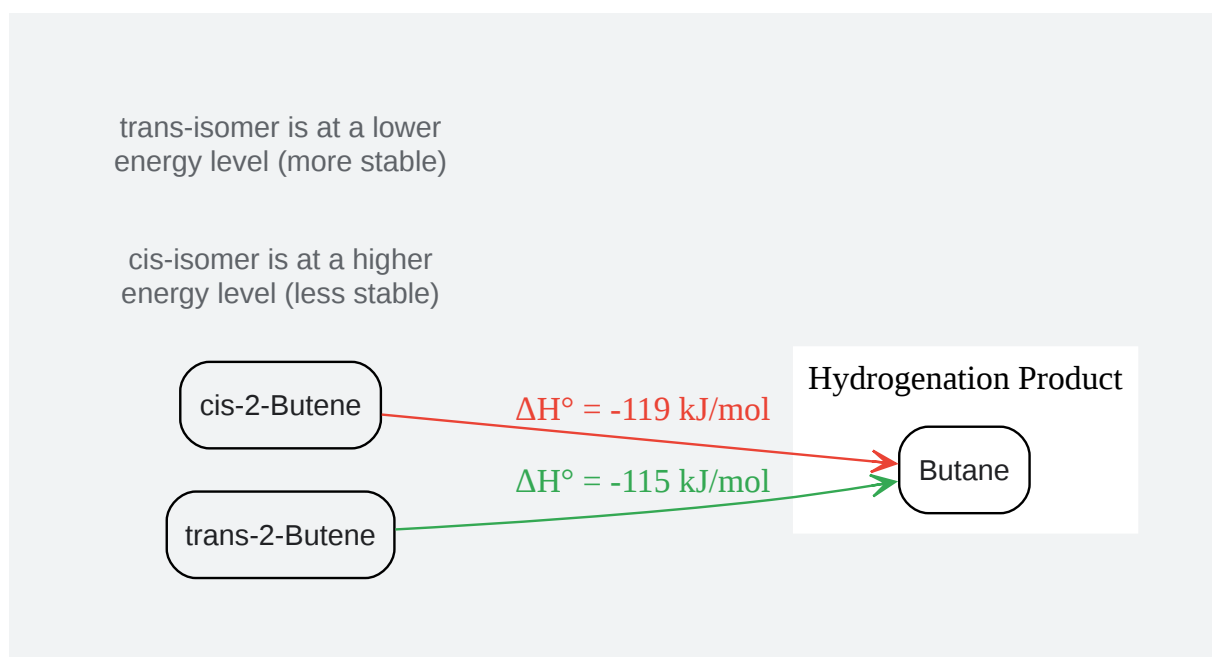
Property	Value
Molecular Formula	C ₄ H ₈ [2]
Molecular Weight	56.11 g/mol [2]
Melting Point	-105.5 °C[6][7][8]
Boiling Point	0.8 to 1 °C at 760 mmHg[6][7]
Density (Liquid)	0.604 g/mL[9]; 0.626 g/mL at 0.9 °C[6]
Vapor Density	1.93 - 2.0 (Air = 1)[2][7]
Vapor Pressure	1493 mmHg at 20 °C[2]; 2575 mmHg at 37.7 °C[7]
Solubility in Water	511 mg/L at 25 °C (very slightly soluble)[2][10]
Solubility in Organic Solvents	Very soluble in ethanol, ether, and benzene[2][4]
Autoignition Temperature	324 °C (615 °F)[7][10]
Flash Point	-19.99 °C (-3.98 °F) (closed cup)[2]
Explosive Limits in Air	1.8 - 9.7% by volume[2][4][11]
Refractive Index	Data not consistently available in search results
Critical Temperature	155.45 °C[12]
Critical Pressure	41 bar[12]
Heat of Hydrogenation ($\Delta H^\circ_{\text{hydrog}}$)	-115 kJ/mol (-27.4 kcal/mol)[13][14]

Chemical Properties and Reactivity

The chemical behavior of **trans-2-butene** is primarily dictated by the presence of the carbon-carbon double bond. It is an unsaturated hydrocarbon and is generally more reactive than alkanes.[5]

Stability

The stability of alkene isomers is a critical factor in determining reaction outcomes. **Trans-2-butene** is notably more stable than its geometric isomer, **cis-2-butene**.^{[13][15][16]} This increased stability is attributed to reduced steric strain, as the two bulky methyl groups are positioned on opposite sides of the double bond, minimizing repulsive interactions.^{[13][15]} The energy difference between the two isomers is approximately 2.8 kJ/mol, with the trans isomer being at a lower energy state.^{[13][14]} Consequently, in equilibrium or elimination reactions like the E2 reaction, **trans-2-butene** is the predominant product.^[15]



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Energy diagram illustrating the relative stability of cis- and trans-2-butene.

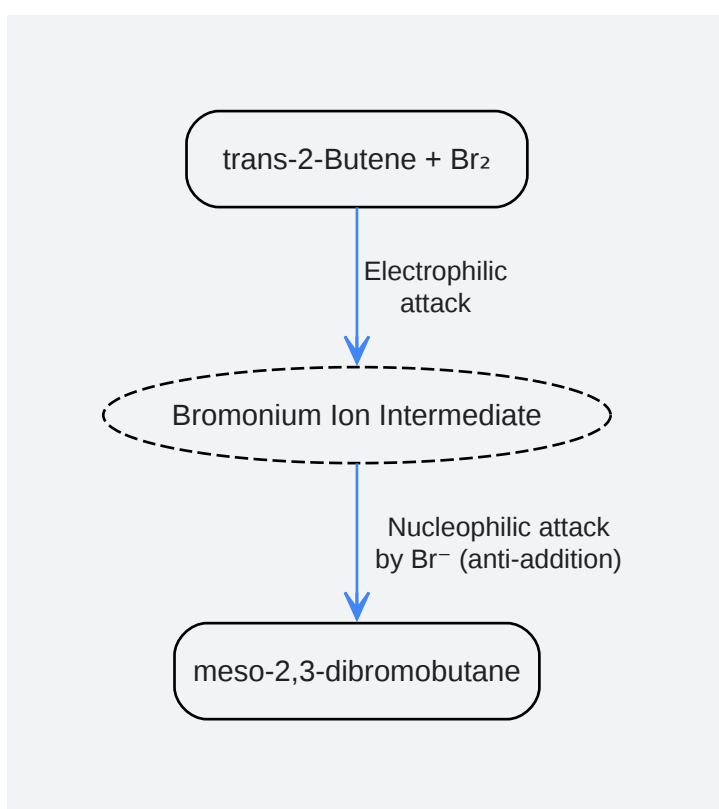
Reactivity and Key Reactions

Trans-2-butene's double bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition reactions.

- **Addition Reactions:** It readily undergoes addition reactions where the double bond is broken. Strong oxidizing agents may react vigorously with it.^[5]
- **Hydrogenation:** In the presence of a catalyst like palladium or platinum, **trans-2-butene** reacts with hydrogen gas (H_2) to form butane. The heat released during this reaction (heat of

hydrogenation) is a measure of the molecule's stability.[13]

- Halogenation: The reaction with halogens, such as bromine (Br_2), proceeds via a bromonium ion intermediate. The anti-addition of bromine to **trans-2-butene** results in the formation of **meso-2,3-dibromobutane**, an achiral compound with two stereocenters.[17]



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Workflow for the bromination of trans-2-butene.

- Polymerization: It can serve as a monomer unit in nickel-catalyzed polymerization reactions to produce high molecular weight polyolefins.[5]
- Isomerization: The cis-trans isomerization can be induced, often through treatment with a strong acid catalyst or via photochemical processes.[13][18] For instance, when photolyzed with carbonyl sulfide (COS), a chain reaction process leads to clean cis-trans isomerization.[18]
- Oxidation: Reaction with peroxy acids (like HCO_3H) followed by hydrolysis leads to the formation of diols.[19] Reaction with KMnO_4 under mild conditions can also yield diols.[16]

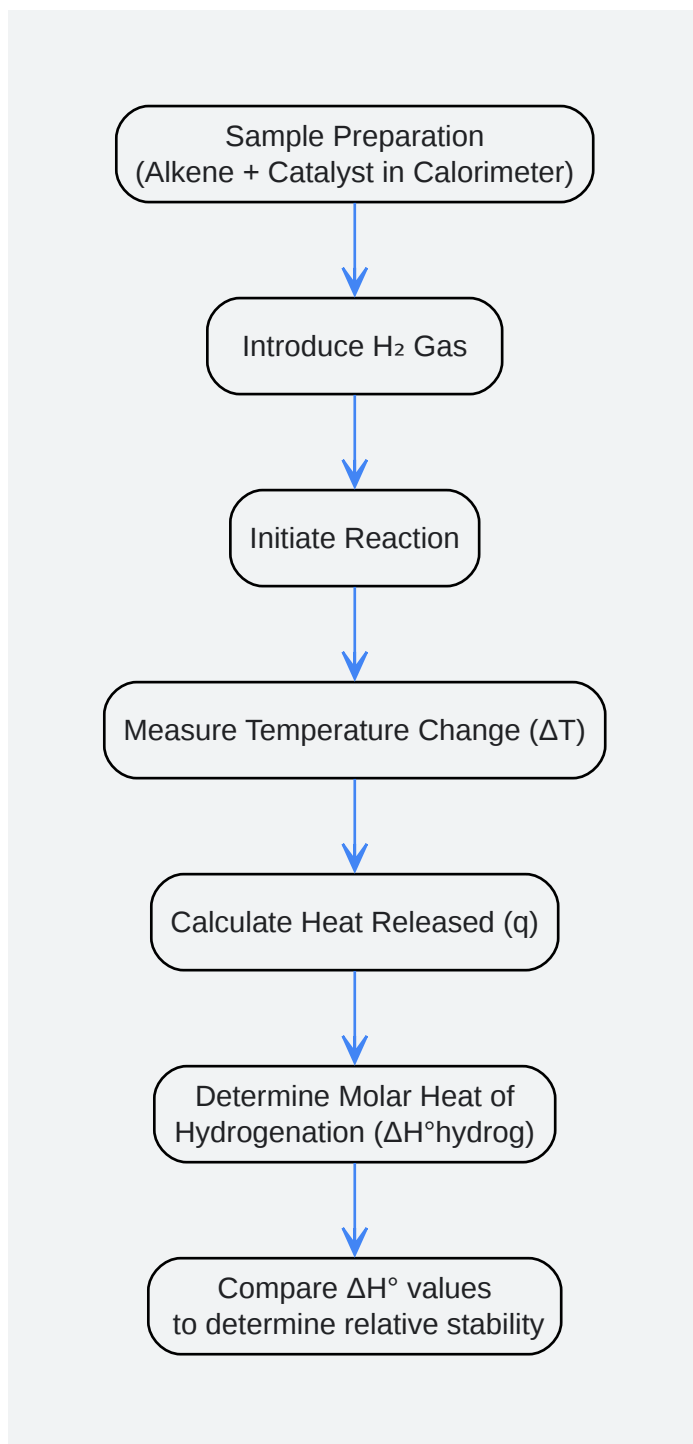
Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **trans-2-butene** are extensive and typically follow standardized methods from organizations like ASTM International or are described in fundamental physical chemistry and organic chemistry laboratory manuals.

A key experimental method for comparing the stability of alkene isomers is through calorimetry to measure their heats of hydrogenation.

Principle of Determining Stability via Heat of Hydrogenation:

- Objective: To measure the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding alkane.
- Methodology:
 - A precise amount of the alkene (e.g., **trans-2-butene**) is placed in a calorimeter with a suitable solvent and a hydrogenation catalyst (e.g., platinum or palladium on carbon).
 - A known volume of hydrogen gas is introduced, and the reaction is initiated.
 - The hydrogenation reaction is exothermic, and the change in temperature of the calorimeter is meticulously measured.
 - By knowing the heat capacity of the calorimeter and its contents, the heat released during the reaction (q) can be calculated.
 - The molar heat of hydrogenation is then determined by dividing the heat released by the number of moles of the alkene reacted.
- Interpretation: Both **cis-** and **trans-2-butene** hydrogenate to the same product, **n-butane**.^[13] Since **trans-2-butene** is more stable (at a lower energy state), it releases less energy upon hydrogenation compared to **cis-2-butene**.^{[13][14]} The difference in their heats of hydrogenation directly corresponds to the difference in their thermodynamic stability.^{[13][14]}



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Experimental workflow for determining alkene stability via calorimetry.

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